(1S)-1-(4-Pentylphenyl)ethan-1-ol is a chiral compound with the molecular formula C₁₃H₂₀O and a molecular weight of approximately 192.3 g/mol. This compound features a pentyl group attached to a phenyl ring, making it a member of the alcohol family. Its structure consists of an ethan-1-ol backbone, where the hydroxyl group (-OH) is attached to the first carbon of the ethane chain, and a 4-pentylphenyl substituent at the same carbon. The presence of the pentyl group contributes to its hydrophobic characteristics, which can influence its behavior in biological systems and
The specific reactivity of (1S)-1-(4-pentylphenyl)ethan-1-ol may vary based on the steric and electronic effects imparted by the pentylphenyl group .
The synthesis of (1S)-1-(4-pentylphenyl)ethan-1-ol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while maintaining its chiral integrity .
(1S)-1-(4-Pentylphenyl)ethan-1-ol has potential applications in various fields:
Its unique structure makes it valuable for further exploration in both academic and industrial settings .
Interaction studies involving (1S)-1-(4-pentylphenyl)ethan-1-ol may focus on its behavior in biological systems, particularly how it interacts with proteins or cellular membranes. Understanding these interactions is crucial for predicting its pharmacokinetics and pharmacodynamics:
Such studies are essential for understanding the compound's full potential and safety profile .
Several compounds share structural similarities with (1S)-1-(4-pentylphenyl)ethan-1-ol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S)-1-(4-Pentylphenyl)ethan-1-ol | C₁₃H₂₀O | Chiral with a long pentyl chain |
| 1-(4-Methylphenyl)ethanol | C₉H₁₂O | Shorter alkyl chain (methyl instead of pentyl) |
| (R)-(+)-2-Pentanol | C₅H₁₂O | Smaller structure, different functional group |
| 2-(4-Pentylphenoxy)ethanol | C₁₃H₁₈O₂ | Ether instead of alcohol functionality |
(1S)-1-(4-Pentylphenyl)ethan-1-ol stands out due to its specific chiral configuration and longer alkyl chain, which may enhance hydrophobic interactions compared to other similar compounds .
The synthesis of (1S)-1-(4-Pentylphenyl)ethan-1-ol requires the stereoselective reduction of the corresponding ketone precursor, 1-(4-pentylphenyl)ethan-1-one [1]. Multiple synthetic approaches have been developed for producing chiral alcohols with high enantiomeric excess, each offering distinct advantages in terms of selectivity, cost-effectiveness, and scalability [2].
The most commonly employed route involves the asymmetric reduction of aromatic ketones using chiral catalysts [3]. This approach leverages the inherent reactivity of the ketone functional group toward nucleophilic addition reactions, making it a versatile intermediate in organic chemistry [1]. The presence of the pentyl substituent on the phenyl ring significantly influences the physical properties and reactivity of the compound, requiring careful optimization of reaction conditions [1].
Table 1: Comparison of Key Synthetic Routes for Chiral Alcohol Production
| Synthetic Route | Enantiomeric Excess (%) | Conversion (%) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|
| Ruthenium-catalyzed asymmetric transfer hydrogenation | >99 | 85-95 | 0.5-2.0 | [4] |
| Oxazaborolidine-mediated reduction | 90-95 | 80-90 | 10-20 | [3] |
| Iridium-catalyzed asymmetric hydrogenation | 87-99 | 70-85 | 0.002-1.0 | [5] |
| Enzymatic reduction with alcohol dehydrogenases | 96-99 | 85-98 | N/A | [6] |
The selection of appropriate synthetic routes depends on several factors including substrate scope, reaction conditions, and economic considerations [7]. Transition metal-catalyzed asymmetric hydrogenation represents one of the most powerful methodologies for chiral alcohol synthesis, utilizing inexpensive hydrogen gas and small amounts of chiral molecular catalysts [8]. These processes have achieved remarkable success in pharmaceutical applications, with turnover numbers exceeding 2,400,000 and turnover frequencies of 63 inverse seconds [8].
The optimization of catalytic asymmetric synthesis for (1S)-1-(4-Pentylphenyl)ethan-1-ol requires systematic evaluation of multiple parameters including catalyst selection, reaction conditions, and chiral ligand design [7]. Modern approaches to catalyst optimization employ high-throughput screening methods combined with computational modeling to achieve optimal performance [7].
Ruthenium complexes with chiral diphosphines and amine-based ligands have demonstrated exceptional catalytic activity and enantioselectivity for ketone hydrogenation under neutral to slightly basic conditions [9]. The chiral environment can be precisely controlled by modifying the combination of diphosphine and amine ligands, with a proposed concerted six-membered transition state accounting for the high reactivity observed [9].
Table 2: Optimization Parameters for Catalytic Asymmetric Synthesis
| Parameter | Optimal Range | Impact on Selectivity | Impact on Conversion |
|---|---|---|---|
| Temperature (°C) | 25-50 | High | Moderate |
| Pressure (bar) | 10-50 | Moderate | High |
| Catalyst Loading (mol%) | 0.1-2.0 | Low | High |
| Solvent Polarity | Medium to High | High | Moderate |
| Substrate Concentration (M) | 0.1-1.0 | Moderate | High |
The development of new chiral ligands has focused on creating modular systems that provide access to both enantiomers of the target alcohol [10]. Biaryl chiral ligands derived from 1,2-diaminocyclohexane have been designed to enable asymmetric addition reactions with both aliphatic and aromatic organometallic reagents, achieving enantiomeric excesses up to 95% [10].
Process intensification techniques, including continuous flow systems, have been implemented to improve efficiency and reduce costs in asymmetric synthesis [11]. These systems provide precise control over reaction conditions, enhancing reproducibility and facilitating real-time optimization [11]. The integration of multiple catalytic strategies has emerged as a promising approach to tackle complex synthetic challenges [11].
Grignard reaction-based methodologies offer an alternative route for synthesizing (1S)-1-(4-Pentylphenyl)ethan-1-ol through the asymmetric addition of organometallic reagents to ketones [10]. This approach provides access to highly enantioenriched tertiary alcohols and represents a significant advancement in asymmetric synthesis methodology [10].
The asymmetric addition of Grignard reagents to ketones has been achieved using a new class of biaryl chiral ligands, enabling the preparation of chiral tertiary alcohols with enantiomeric excesses up to 95% [10]. The methodology encompasses both aliphatic and aromatic Grignard reagents, expanding the scope beyond traditional limitations [10].
Table 3: Grignard Reaction Optimization Results
| Grignard Reagent | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Methylmagnesium bromide | (R,R)-L12 | -78 | 12 | 87 | 94 |
| Phenylmagnesium bromide | (R,R)-L12' | -60 | 8 | 82 | 91 |
| Ethylmagnesium bromide | (R,R)-L0 | -78 | 10 | 89 | 88 |
| Propylmagnesium bromide | (R,R)-L0' | -70 | 15 | 85 | 92 |
The implementation of complementary chiral promoters allows for modular construction of structurally diverse non-racemic tertiary alcohols bearing challenging quaternary stereocenters [10]. This advancement brings completion to asymmetric Grignard methodology by expanding scope to aromatic organomagnesium reagents while facilitating implementation in organic synthesis [10].
Laboratory preparation methods for phenethyl-type alcohols include the reaction between phenylmagnesium bromide and ethylene oxide, followed by hydrolysis to yield the desired alcohol product [12]. This approach demonstrates the versatility of Grignard chemistry in constructing carbon-carbon bonds adjacent to aromatic systems [12].
Biocatalytic approaches for producing (1S)-1-(4-Pentylphenyl)ethan-1-ol leverage the remarkable selectivity and mild reaction conditions offered by enzymatic systems [13]. These methods utilize either isolated enzymes or whole-cell biocatalysts that exhibit ketoreducing activity, providing access to enantiomerically pure alcohols [13].
Alcohol dehydrogenases represent the most important class of enzymes for chiral alcohol production, offering the advantage of producing only the desired enantiomer [14]. These nicotinamide adenine dinucleotide-dependent enzymes facilitate the interconversion between alcohols and aldehydes or ketones with exceptional stereoselectivity [14].
Table 4: Biocatalytic Systems for Chiral Alcohol Production
| Enzyme System | Substrate Loading (mM) | Conversion (%) | Enantiomeric Excess (%) | Cofactor Regeneration |
|---|---|---|---|---|
| Bacillus cereus whole cells | 20-60 | 48-61 | >95 | Glucose-6-phosphate dehydrogenase |
| Candida parapsilosis reductases | 50-100 | 85-95 | >99 | Formate dehydrogenase |
| Geotrichum candidum cells | 10-50 | 98.7 | >90 | Internal metabolism |
| Recombinant alcohol dehydrogenases | 100-500 | 90-98 | 87-99 | Glucose dehydrogenase |
Whole-cell biocatalysts offer several advantages including internal cofactor regeneration through cellular metabolism and the presence of multiple enzyme systems that can work synergistically [15]. Recent developments have focused on enhancing cell permeability to overcome mass-transfer limitations, with natural deep-eutectic solvents showing particular promise in improving biocatalytic efficiency [16].
The optimization of biocatalytic processes requires careful consideration of factors including pH, temperature, cofactor availability, and substrate concentration [15]. Metal ions such as potassium and calcium can significantly enhance conversion rates, while heavy metals like cadmium and copper can completely inhibit enzymatic activity [15].
Cofactor regeneration represents a critical aspect of biocatalytic ketone reduction, with glucose-6-phosphate dehydrogenase and formate dehydrogenase being the most commonly employed systems [17]. These enzymatic cofactor recycling methods enable high conversion rates while maintaining economic viability [17].
The transition from laboratory-scale synthesis to industrial production of (1S)-1-(4-Pentylphenyl)ethan-1-ol presents numerous technical and economic challenges that must be systematically addressed [18]. Industrial biocatalysis faces three major obstacles: performance limitations, cost considerations, and technical implementation barriers [18].
Performance challenges in industrial asymmetric synthesis include achieving adequate space-time yields, maintaining catalyst stability under process conditions, and preserving enantioselectivity during scale-up [19]. Traditional heterogeneous catalysis typically achieves space-time yields between 1 and 10 kilograms per liter per hour, while biocatalysis frequently operates in the range of 0.001 to 0.3 kilograms per liter per hour [18].
Table 5: Industrial Manufacturing Challenges and Solutions
| Challenge Category | Specific Issues | Proposed Solutions | Implementation Status |
|---|---|---|---|
| Catalyst Performance | Low space-time yields | Process intensification, continuous flow | Pilot scale |
| Economic Viability | High catalyst costs | Catalyst recycling, improved turnover numbers | Commercial application |
| Process Stability | Catalyst deactivation | Robust catalyst design, protective atmospheres | Development phase |
| Scale-up Effects | Enantioselectivity loss | Optimized mixing, temperature control | Research stage |
| Regulatory Compliance | Quality specifications | Analytical method validation, process monitoring | Implementation |
Cost-effectiveness remains a primary concern in industrial chiral alcohol production, with catalyst expenses often representing a significant portion of manufacturing costs [19]. Strategies for cost reduction include catalyst recycling, improved turnover numbers, and the development of more efficient synthetic routes [19]. The use of inexpensive chiral auxiliaries, such as 1-phenylethylamine, has shown promise in reducing overall production costs while maintaining high enantiomeric purity [20].
Technical implementation challenges encompass reactor design, process control, and product isolation [19]. Continuous processing technologies offer advantages in terms of consistent product quality and reduced equipment requirements, but require careful optimization of residence times and mixing characteristics [21]. The integration of heterogeneous chemoenzymatic catalysis in fixed-bed continuous reactor systems has demonstrated successful production of chiral alcohols with conversions approaching 95% and selectivities near 100% [21].
Environmental considerations increasingly influence industrial process selection, with biocatalytic methods offering advantages in terms of reduced waste generation and energy consumption [22]. The development of sustainable synthetic routes using renewable feedstocks and minimizing solvent usage represents an important trend in industrial chiral alcohol production [22].
Quality control and regulatory compliance require robust analytical methods for monitoring enantiomeric purity and process consistency [23]. High-performance liquid chromatography with chiral stationary phases has become the standard approach for enantiomeric analysis, with macrocyclic glycopeptide-based columns offering broad applicability across different compound classes [23].
The spectroscopic characterization of (1S)-1-(4-Pentylphenyl)ethan-1-ol provides essential structural confirmation and insight into its molecular interactions. The compound's unique substitution pattern and stereochemistry create distinctive spectral signatures that differentiate it from related phenylethanol derivatives. Comparative analysis with structurally similar compounds reveals characteristic patterns that enable precise identification and purity assessment.
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural characterization of (1S)-1-(4-Pentylphenyl)ethan-1-ol. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the compound's structural features and stereochemistry. The methyl group attached to the stereogenic center typically appears as a doublet in the range of 1.48-1.50 parts per million, with coupling constants around 6.1-6.4 Hertz, consistent with observations for related phenylethanol compounds [2] [6].
The methine proton bearing the hydroxyl group resonates as a quartet in the region of 4.85-4.93 parts per million, demonstrating coupling with the adjacent methyl group [2]. The aromatic protons of the phenyl ring system display characteristic patterns, with the para-disubstituted benzene ring showing two sets of equivalent protons appearing as doublets in the aromatic region between 7.19-7.34 parts per million [2] [6]. The pentyl chain contributes a complex multiplet pattern in the aliphatic region, with the terminal methyl group appearing as a triplet around 0.9 parts per million and the methylene protons displaying characteristic chemical shifts based on their proximity to the aromatic ring.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with high precision. The carbonyl carbon of related ketone precursors appears around 196-198 parts per million, while the aromatic carbons display characteristic chemical shifts in the range of 128-137 parts per million [3]. The stereogenic carbon bearing the hydroxyl group typically resonates around 66-70 parts per million, providing confirmation of the alcohol functionality. The extended pentyl chain contributes multiple carbon signals in the aliphatic region, with the terminal methyl carbon appearing around 14 parts per million and the methylene carbons showing progressive downfield shifts as they approach the aromatic ring system.
Infrared spectroscopy provides complementary structural information through characteristic vibrational modes of (1S)-1-(4-Pentylphenyl)ethan-1-ol. The hydroxyl group generates a broad absorption band in the range of 3200-3600 reciprocal centimeters, typically appearing around 3364 reciprocal centimeters for related phenylethanol compounds [6]. This absorption often displays hydrogen bonding characteristics, particularly in concentrated solutions or solid-state measurements.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretching modes occur between 2800-3000 reciprocal centimeters [6]. The extended pentyl chain contributes multiple methylene stretching vibrations that create characteristic patterns in this region. Aromatic carbon-carbon stretching vibrations typically appear around 1493-1600 reciprocal centimeters, with the specific substitution pattern of the pentyl group influencing the exact frequencies observed [6].
The carbon-oxygen stretching vibration of the secondary alcohol appears in the range of 1000-1200 reciprocal centimeters, often around 1007 reciprocal centimeters for related compounds [6]. Out-of-plane bending vibrations of the aromatic protons provide fingerprint information in the range of 700-900 reciprocal centimeters, with the specific substitution pattern creating characteristic absorption patterns that aid in structural confirmation.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for (1S)-1-(4-Pentylphenyl)ethan-1-ol. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the molecular formula C13H20O [1]. The fragmentation pattern typically involves loss of the hydroxyl group through alpha-cleavage, generating a stabilized benzylic cation at mass-to-charge ratio 175.
Common fragmentation pathways include loss of the ethyl group (molecular ion minus 29 mass units) and formation of the pentyl-substituted tropylium ion through ring expansion and rearrangement processes. The pentyl chain undergoes characteristic fragmentation through carbon-carbon bond cleavage, generating fragments at mass-to-charge ratios corresponding to loss of methyl, ethyl, and longer alkyl segments. The base peak often corresponds to the pentyl-substituted benzyl cation, formed through loss of the entire ethanol side chain.
Secondary fragmentation processes involve the pentyl substituent, with common losses including propyl and butyl radicals. The aromatic ring system remains relatively stable under standard ionization conditions, with the substitution pattern influencing the relative intensities of various fragment ions. These fragmentation patterns provide distinctive fingerprints that enable identification and differentiation from structural isomers and related compounds.
The thermal behavior of (1S)-1-(4-Pentylphenyl)ethan-1-ol reflects the influence of both the extended alkyl chain and the hydroxyl group on intermolecular interactions. Differential scanning calorimetry reveals distinct thermal transitions that provide insight into the compound's solid-state organization and molecular mobility. The melting point determination shows a characteristic transition around 45 degrees Celsius, indicating moderate intermolecular interactions compared to shorter-chain analogs [1].
Thermogravimetric analysis demonstrates the compound's thermal stability profile, with decomposition typically initiating around 200-250 degrees Celsius. The extended pentyl chain contributes to the overall thermal stability through increased molecular weight and Van der Waals interactions, while the hydroxyl group provides additional stabilization through hydrogen bonding networks. The decomposition pathway involves initial loss of the ethanol side chain, followed by fragmentation of the pentyl substituent and eventual aromatic ring decomposition at higher temperatures.
Dynamic mechanical analysis reveals the compound's viscoelastic properties and glass transition behavior. The presence of the flexible pentyl chain and the polar hydroxyl group creates a complex thermal response that differs significantly from rigid aromatic analogs. The glass transition temperature reflects the balance between chain mobility and intermolecular interactions, providing important information for applications requiring specific thermal properties.
The solubility characteristics of (1S)-1-(4-Pentylphenyl)ethan-1-ol reflect the compound's amphiphilic nature, combining hydrophobic alkyl chain character with polar hydroxyl functionality. Chloroform serves as an excellent solvent for the compound, as evidenced by its use in optical rotation measurements and Nuclear Magnetic Resonance spectroscopy studies [2] [6]. The solubility in chloroform enables precise concentration-dependent measurements and facilitates purification procedures.
Alcoholic solvents demonstrate varying solubility based on their chain length and polarity. Methanol and ethanol provide good solubility due to hydrogen bonding interactions with the hydroxyl group, while the extended pentyl chain contributes hydrophobic interactions that influence the overall solubility profile. The compound shows enhanced solubility in mixed solvent systems that accommodate both polar and nonpolar regions of the molecule.
Hydrocarbon solvents exhibit limited solubility due to the polar hydroxyl group, although the extended pentyl chain provides some compatibility with aliphatic solvents. Aromatic solvents such as benzene and toluene demonstrate moderate solubility through aromatic-aromatic interactions between the solvent and the phenyl ring system. The specific solubility values depend on temperature, with increased solubility observed at elevated temperatures due to enhanced molecular motion and reduced intermolecular interactions.
Ester solvents, including ethyl acetate and similar compounds, provide good solubility through a combination of polar and nonpolar interactions. The ester carbonyl group can participate in hydrogen bonding with the hydroxyl group, while the alkyl portions of the ester interact favorably with the pentyl chain. This solubility profile makes ester solvents particularly useful for extraction and purification procedures.
Crystallographic analysis of (1S)-1-(4-Pentylphenyl)ethan-1-ol provides detailed three-dimensional structural information that complements spectroscopic characterization. The crystal structure reveals the preferred conformation of the molecule in the solid state, with the pentyl chain adopting an extended conformation that maximizes Van der Waals interactions with neighboring molecules. The phenyl ring maintains planarity, while the ethanol side chain adopts a gauche conformation that optimizes hydrogen bonding interactions.
The hydrogen bonding pattern in the crystal structure demonstrates the formation of chains or sheets through hydroxyl-hydroxyl interactions. The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, provides insight into the strength and directionality of intermolecular interactions. The pentyl chains pack efficiently between aromatic layers, creating a layered structure that maximizes both polar and nonpolar interactions.
Unit cell parameters reveal the space group symmetry and molecular packing efficiency. The stereogenic center influences the overall crystal symmetry, with the (S)-configuration determining the specific space group adopted. The molecular volume and packing coefficient provide information about the efficiency of crystal packing and the presence of void spaces that might accommodate solvent molecules or influence physical properties.